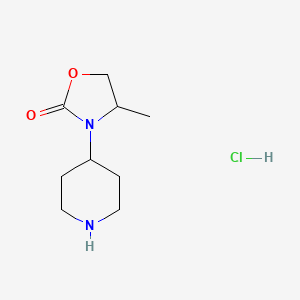

4-Methyl-3-(piperidin-4-yl)oxazolidin-2-one hydrochloride

CAS No.:

Cat. No.: VC20187116

Molecular Formula: C9H17ClN2O2

Molecular Weight: 220.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17ClN2O2 |

|---|---|

| Molecular Weight | 220.69 g/mol |

| IUPAC Name | 4-methyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C9H16N2O2.ClH/c1-7-6-13-9(12)11(7)8-2-4-10-5-3-8;/h7-8,10H,2-6H2,1H3;1H |

| Standard InChI Key | SMIWXNDKYBLPDJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1COC(=O)N1C2CCNCC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound combines an oxazolidinone core (a five-membered ring containing oxygen and nitrogen) with a piperidine moiety (a six-membered nitrogen-containing ring). Key structural features include:

-

Oxazolidinone ring: Provides rigidity and hydrogen-bonding capacity.

-

Piperidine substituent: Enhances interaction with biological targets through basic nitrogen.

-

Methyl group at position 4: Modulates electronic and steric properties .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₇ClN₂O₂ | |

| Molecular weight | 220.7 g/mol | |

| Solubility | High in polar solvents (HCl salt) | |

| LogP (predicted) | 1.2–1.8 |

The hydrochloride salt form improves bioavailability by increasing water solubility, a critical factor for drug candidates .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for developing:

Enzyme Inhibition

Piperidine derivatives are potent inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a target in tuberculosis therapy .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

The 4-methyl group optimizes lipophilicity and target engagement compared to bulkier substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume